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Introduction
Ampelanol, also known as Ampelopsin or Dihydromyricetin (DHM), is a natural flavonoid

compound found in various medicinal plants, including those of the Ampelopsis genus.[1]

Preclinical research has highlighted its potential therapeutic properties, demonstrating

significant antioxidant, anti-inflammatory, and anticancer activities.[2][3] These diverse

biological effects are attributed to its ability to modulate key cellular signaling pathways, such

as the Keap1-Nrf2 antioxidant response pathway and the TLR4/NF-κB inflammatory pathway.

[4][5] Cell-based assays are crucial tools for the preliminary screening and mechanistic

elucidation of such bioactive compounds.[6] This document provides detailed protocols for a

panel of cell-based assays to effectively screen and characterize the biological activities of

Ampelanol.

I. Antioxidant Activity Screening
Ampelanol has been shown to possess potent antioxidant properties by directly scavenging

free radicals and by activating endogenous antioxidant defense mechanisms.[7][8] The

following assays are designed to quantify these effects.

DPPH Radical Scavenging Assay
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This assay measures the ability of Ampelanol to donate a hydrogen atom or an electron to the

stable DPPH radical, thus neutralizing it.[7]

Experimental Protocol:

Preparation of Reagents:

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

Prepare a stock solution of Ampelanol in a suitable solvent (e.g., DMSO) and make serial

dilutions to achieve a range of test concentrations.

Ascorbic acid can be used as a positive control.

Assay Procedure:

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each Ampelanol dilution.

Include a blank (methanol) and a control (DPPH solution with solvent).

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

Determine the IC50 value (the concentration of Ampelanol required to scavenge 50% of

the DPPH radicals).

Data Presentation:
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Compound
Concentration
(µg/mL)

% DPPH
Scavenging

IC50 (µg/mL)

Ampelanol 10 25.3 ± 2.1 35.8

25 48.9 ± 3.5

50 75.1 ± 4.2

100 92.6 ± 2.8

Ascorbic Acid 5 95.2 ± 1.9 2.1

Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of Ampelanol to prevent the oxidation of a fluorescent probe

within cells, providing a more biologically relevant measure of antioxidant activity.

Experimental Protocol:

Cell Culture:

Seed HepG2 cells in a 96-well black-walled plate at a density of 6 x 10^4 cells/well and

incubate for 24 hours.

Assay Procedure:

Remove the culture medium and wash the cells with PBS.

Treat the cells with various concentrations of Ampelanol and 25 µM of DCFH-DA for 1

hour.

Induce oxidative stress by adding 600 µM of AAPH.

Measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate

reader (excitation 485 nm, emission 538 nm).

Data Analysis:
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Calculate the CAA value as the percentage of inhibition of fluorescence in the presence of

Ampelanol compared to the control.

Data Presentation:

Compound Concentration (µM) CAA Value (%)

Ampelanol 1 15.2 ± 1.8

5 38.7 ± 3.2

10 62.5 ± 4.1

25 85.9 ± 3.7

Quercetin 10 70.3 ± 5.0
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Keap1-Nrf2 antioxidant response pathway activated by Ampelanol.

II. Anti-inflammatory Activity Screening
Ampelanol has been demonstrated to exert anti-inflammatory effects by inhibiting key

inflammatory mediators and signaling pathways.[4][9]

Nitric Oxide (NO) Production in LPS-Stimulated
Macrophages
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This assay determines the effect of Ampelanol on the production of nitric oxide, a key pro-

inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

Cell Culture:

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well

and allow them to adhere overnight.

Assay Procedure:

Pre-treat the cells with various concentrations of Ampelanol for 1 hour.

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

Collect 50 µL of the cell culture supernatant.

Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room

temperature.

Measure the absorbance at 540 nm.

Data Analysis:

Calculate the percentage of inhibition of NO production by Ampelanol compared to the

LPS-stimulated control.

A cell viability assay (e.g., MTT) should be performed in parallel to ensure the observed

effects are not due to cytotoxicity.

Data Presentation:
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Treatment Concentration (µM)
NO Production (%
of LPS control)

Cell Viability (%)

Control - 5.2 ± 0.8 100 ± 4.5

LPS 1 µg/mL 100 98.2 ± 3.1

Ampelanol + LPS 10 78.4 ± 5.5 99.1 ± 2.8

25 52.1 ± 4.2 97.5 ± 3.9

50 28.9 ± 3.1 96.3 ± 4.0

Dexamethasone +

LPS
10 35.6 ± 2.9 98.8 ± 2.5

Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the effect of Ampelanol on the secretion of pro-inflammatory

cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages using an enzyme-linked

immunosorbent assay (ELISA).

Experimental Protocol:

Cell Treatment and Supernatant Collection:

Follow the cell culture and treatment protocol as described in section 2.1.

After 24 hours of LPS stimulation, collect the cell culture supernatants and store them at

-80°C until use.

ELISA Procedure:

Use commercially available ELISA kits for TNF-α and IL-6.

Follow the manufacturer's instructions for the assay procedure, which typically involves

coating a plate with a capture antibody, adding the supernatants, adding a detection

antibody, and then a substrate for color development.

Measure the absorbance at the appropriate wavelength.
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Data Analysis:

Quantify the cytokine concentrations based on a standard curve generated with

recombinant cytokines.

Data Presentation:

Treatment TNF-α (pg/mL) IL-6 (pg/mL)

Control 15.2 ± 3.1 8.5 ± 2.0

LPS (1 µg/mL) 2540.8 ± 150.2 1850.3 ± 120.5

Ampelanol (50 µM) + LPS 1125.4 ± 98.7 810.6 ± 75.3

Dexamethasone (10 µM) +

LPS
980.1 ± 85.4 650.9 ± 60.1

Signaling Pathway:
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Inhibition of the TLR4/NF-κB signaling pathway by Ampelanol.
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III. Anticancer Activity Screening
Ampelanol has demonstrated the ability to inhibit the proliferation of various cancer cell lines

and induce apoptosis.[1][10][11]

Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of

viable cells, to assess the cytotoxic and anti-proliferative effects of Ampelanol.[12][13]

Experimental Protocol:

Cell Seeding:

Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well

plate at an appropriate density and allow them to attach overnight.[10][12]

Compound Treatment:

Treat the cells with a range of concentrations of Ampelanol for 24, 48, and 72 hours.

Assay Procedure:

Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4

hours.

If using MTT, add 100 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8).

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control.

Determine the IC50 value at each time point.

Data Presentation:
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Cell Line Treatment Duration Ampelanol IC50 (µM)

MCF-7 24h 85.3

48h 62.1

72h 45.8

HepG2 24h 98.5

48h 75.4

72h 58.2

Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells to quantify Ampelanol-induced apoptosis.[13]

Experimental Protocol:

Cell Treatment:

Treat cancer cells with Ampelanol at its IC50 concentration for 24 or 48 hours.

Staining Procedure:

Harvest the cells and wash them with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

Viable cells are Annexin V- and PI-negative.

Early apoptotic cells are Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells are Annexin V- and PI-positive.

Data Presentation:

Treatment (MCF-7
cells, 48h)

% Viable Cells % Early Apoptotic
% Late
Apoptotic/Necrotic

Control 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.5

Ampelanol (IC50) 55.8 ± 4.5 25.7 ± 3.2 18.5 ± 2.9

Experimental Workflow:
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Workflow for the Annexin V-FITC/PI apoptosis assay.

Conclusion
The protocols outlined in this document provide a robust framework for the initial screening and

characterization of Ampelanol's biological activities. By employing these cell-based assays,

researchers can obtain quantitative data on its antioxidant, anti-inflammatory, and anticancer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b15600758?utm_src=pdf-body-img
https://www.benchchem.com/product/b15600758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


properties, thereby facilitating further investigation into its therapeutic potential and mechanism

of action. It is recommended to perform these assays in a dose- and time-dependent manner

and to include appropriate positive and negative controls to ensure data validity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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